molecular formula C6H6N4O2 B12365540 1,2,4-Oxadiazol-5(2H)-one, 3-(2-pyrazinyl)-

1,2,4-Oxadiazol-5(2H)-one, 3-(2-pyrazinyl)-

Cat. No.: B12365540
M. Wt: 166.14 g/mol
InChI Key: JASAPUMAYSDRDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4-Oxadiazol-5(2H)-one, 3-(2-pyrazinyl)- is a heterocyclic compound that contains both oxadiazole and pyrazine rings

Preparation Methods

The synthesis of 1,2,4-Oxadiazol-5(2H)-one, 3-(2-pyrazinyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazides with nitriles in the presence of a dehydrating agent. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,2,4-Oxadiazol-5(2H)-one, 3-(2-pyrazinyl)- can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,4-Oxadiazol-5(2H)-one, 3-(2-pyrazinyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2,4-Oxadiazol-5(2H)-one, 3-(2-pyrazinyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1,2,4-Oxadiazol-5(2H)-one, 3-(2-pyrazinyl)- can be compared with other similar compounds, such as:

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but may have different substituents.

    Pyrazine derivatives: These compounds contain the pyrazine ring and may exhibit different chemical properties. The uniqueness of 1,2,4-Oxadiazol-5(2H)-one, 3-(2-pyrazinyl)- lies in its combination of both oxadiazole and pyrazine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H6N4O2

Molecular Weight

166.14 g/mol

IUPAC Name

3-pyrazin-2-yl-1,2,4-oxadiazolidin-5-one

InChI

InChI=1S/C6H6N4O2/c11-6-9-5(10-12-6)4-3-7-1-2-8-4/h1-3,5,10H,(H,9,11)

InChI Key

JASAPUMAYSDRDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C2NC(=O)ON2

Origin of Product

United States

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